4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride
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Overview
Description
4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride is a compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The specific steps include:
- Preparation of the azide precursor.
- Reaction of the azide with a terminal alkyne in the presence of a copper catalyst.
- Purification and isolation of the triazole product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the CuAAC reaction under optimized conditions to ensure high yield and purity. This includes controlling reaction temperature, pressure, and the concentration of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazole derivatives with reduced functional groups .
Scientific Research Applications
4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring is known to participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole
- Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
4-Cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole dihydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the pyrrolidinylmethyl substituent can enhance its stability, binding affinity, and overall biological activity compared to other triazole derivatives .
Properties
Molecular Formula |
C10H18Cl2N4 |
---|---|
Molecular Weight |
265.18 g/mol |
IUPAC Name |
4-cyclopropyl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8;;/h7-9,11H,1-6H2;2*1H/t9-;;/m0../s1 |
InChI Key |
NHZNOZKMPNIJMH-WWPIYYJJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CN2C=C(N=N2)C3CC3.Cl.Cl |
Canonical SMILES |
C1CC(NC1)CN2C=C(N=N2)C3CC3.Cl.Cl |
Origin of Product |
United States |
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